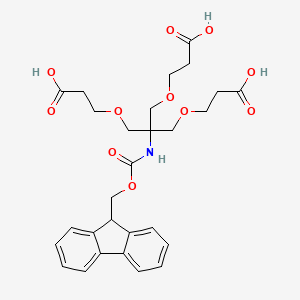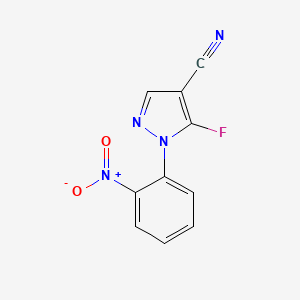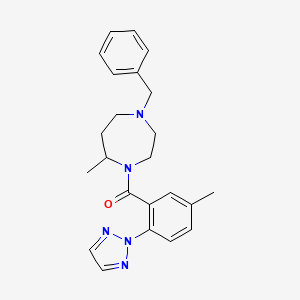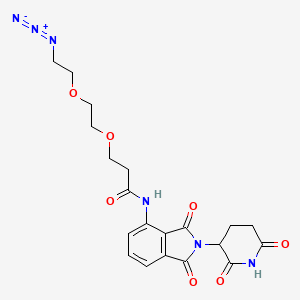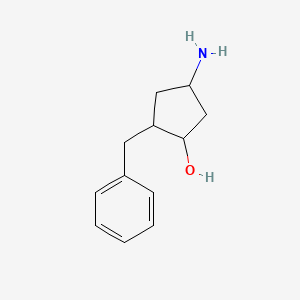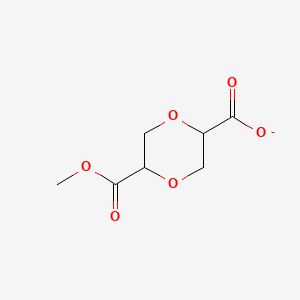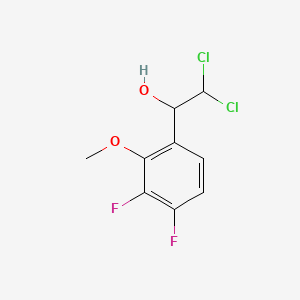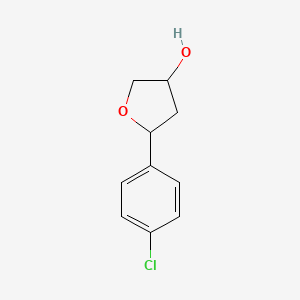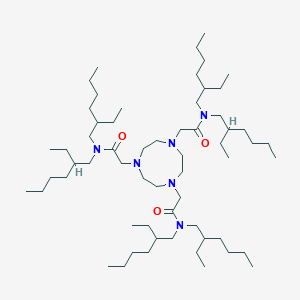
2,2',2''-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) is a complex organic compound known for its unique structure and versatile applications. This compound features a triazonane core with three acetamide groups, each substituted with N,N-bis(2-ethylhexyl) groups. Its intricate molecular architecture makes it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) typically involves multiple steps. The starting material is often 1,4,7-triazonane, which undergoes acylation with N,N-bis(2-ethylhexyl)acetamide. The reaction conditions usually require a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) involves its ability to form stable complexes with metal ions. The triazonane core provides multiple coordination sites, allowing for strong binding with metal ions. This property is particularly useful in applications such as catalysis and drug delivery, where the compound can facilitate the transport and release of metal ions in a controlled manner.
Comparison with Similar Compounds
Similar Compounds
1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA): Known for its use in radiopharmaceuticals.
1,4,7-Triazacyclononane (TACN): A simpler analog used in coordination chemistry.
2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)triacetic acid: Similar structure but different functional groups.
Uniqueness
2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) stands out due to its bulky N,N-bis(2-ethylhexyl) substituents, which enhance its solubility and stability in organic solvents. This makes it particularly suitable for applications requiring high solubility and stability, such as in the formulation of advanced materials and drug delivery systems.
Properties
Molecular Formula |
C60H120N6O3 |
|---|---|
Molecular Weight |
973.6 g/mol |
IUPAC Name |
2-[4,7-bis[2-[bis(2-ethylhexyl)amino]-2-oxoethyl]-1,4,7-triazonan-1-yl]-N,N-bis(2-ethylhexyl)acetamide |
InChI |
InChI=1S/C60H120N6O3/c1-13-25-31-52(19-7)43-64(44-53(20-8)32-26-14-2)58(67)49-61-37-39-62(50-59(68)65(45-54(21-9)33-27-15-3)46-55(22-10)34-28-16-4)41-42-63(40-38-61)51-60(69)66(47-56(23-11)35-29-17-5)48-57(24-12)36-30-18-6/h52-57H,13-51H2,1-12H3 |
InChI Key |
FULRFUMJGSYDPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)CN1CCN(CCN(CC1)CC(=O)N(CC(CC)CCCC)CC(CC)CCCC)CC(=O)N(CC(CC)CCCC)CC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}oxy)acetate](/img/structure/B14779916.png)

